molecular formula C16H9ClN2S2 B2551598 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 852934-01-1

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2551598
CAS No.: 852934-01-1
M. Wt: 328.83
InChI Key: QAYWIUZKWWQPPP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural confirmation and detailed characterization of thienopyrimidine compounds. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect the diverse chemical environments present within the molecule. The aromatic protons of the phenyl substituent typically appear as multiplets in the region between 7.0 and 8.0 parts per million, with the exact chemical shifts influenced by the electronic effects of the attached heterocyclic system.

The thiophene ring protons demonstrate distinctive coupling patterns and chemical shifts that differentiate them from other aromatic signals in the spectrum. The proton at position 3 of the thiophene ring attached to the pyrimidine core typically appears as a singlet due to the absence of adjacent protons, while protons of the 2-thienyl substituent exhibit the characteristic thiophene coupling pattern. The pyrimidine ring proton, when present, appears significantly downfield due to the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl and aromatic carbon signals appear in distinct regions of the spectrum, with the carbon atoms bearing chlorine showing characteristic downfield shifts. The fused ring system carbons exhibit chemical shifts that reflect their unique electronic environments, with quaternary carbons appearing as distinct signals that aid in structural assignment. Advanced two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional connectivity information essential for complete structural elucidation.

Nuclear Magnetic Resonance Parameter Expected Range (ppm) Assignment
Phenyl Protons 7.2-7.8 Aromatic C-H
Thiophene Protons 7.0-7.6 Heteroaromatic C-H
Pyrimidine Carbon 150-170 C-Cl, C-N
Aromatic Carbons 120-140 Aromatic C

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy provides valuable information about the functional groups present in this compound and their vibrational characteristics. The aromatic carbon-hydrogen stretching vibrations typically appear in the region between 3000 and 3100 wavenumbers, reflecting the presence of multiple aromatic ring systems. The carbon-carbon stretching vibrations of the aromatic rings manifest as multiple bands in the 1400-1600 wavenumber region, with the exact frequencies influenced by the electronic effects of the heteroatoms and substituents.

The pyrimidine ring nitrogen atoms contribute to distinctive vibrational modes that appear as medium to strong intensity bands in the fingerprint region below 1400 wavenumbers. The carbon-nitrogen stretching vibrations provide characteristic signatures that distinguish pyrimidine rings from other nitrogen-containing heterocycles. The presence of the chlorine substituent influences the overall vibrational spectrum through its inductive effects, although the carbon-chlorine stretching vibration itself typically appears as a weak band in the lower frequency region.

The thiophene rings contribute characteristic vibrational modes that reflect the carbon-sulfur bonding and the aromatic character of these five-membered heterocycles. The out-of-plane bending vibrations of the aromatic protons provide additional diagnostic information about the substitution patterns of the aromatic rings. The coupling between vibrational modes of the different aromatic systems results in complex band patterns that require careful analysis for complete assignment of all observed frequencies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides crucial information about its molecular weight and fragmentation behavior under various ionization conditions. The molecular ion peak appears at mass-to-charge ratio 328.84, corresponding to the intact molecular structure, and serves as the starting point for understanding the fragmentation pathways. The isotope pattern of the molecular ion reflects the presence of chlorine and sulfur atoms, which exhibit characteristic isotopic distributions that aid in molecular formula confirmation.

The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting fragment ions and the bond strengths within the molecular structure. Common fragmentation pathways include the loss of the chlorine atom to generate a fragment at mass 293, and the loss of the thiophene substituent to produce fragments corresponding to the core thieno[2,3-d]pyrimidine system. The phenyl substituent may be lost as a neutral species, resulting in fragments that retain the heterocyclic core with the thiophene substituent.

The relative intensities of fragment ions provide insights into the preferred fragmentation pathways and the stability of different structural regions within the molecule. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving the retention of the fused heterocyclic core with minimal substituent loss. Advanced mass spectrometric techniques, including tandem mass spectrometry, enable detailed structural characterization through controlled fragmentation experiments that selectively break specific bonds within the molecule.

Fragment Mass (m/z) Proposed Structure Relative Intensity
328.84 Molecular Ion [M]⁺ Variable
293 [M-Cl]⁺ Medium
245 [M-Thiophene]⁺ Low
217 Core Fragment High

Properties

IUPAC Name

4-chloro-5-phenyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S2/c17-14-13-11(10-5-2-1-3-6-10)9-21-16(13)19-15(18-14)12-7-4-8-20-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYWIUZKWWQPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with chlorinated pyrimidine intermediates. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives.

    Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Basic Information

  • IUPAC Name : 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
  • CAS Number : 852934-01-1
  • Molecular Formula : C16H9ClN2S2
  • Molecular Weight : 328.8 g/mol

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core, which is known for its bioactive properties. The presence of chlorine and phenyl groups enhances its reactivity and biological profile.

Anticancer Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines, including those associated with breast cancer and lung cancer. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

Case Study: Inhibition of Cancer Cell Lines

A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity against human cancer cell lines. Among them, certain compounds exhibited up to 87% inhibition against non-small cell lung cancer cells . This highlights the potential of these compounds as candidates for further development into anticancer agents.

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activities. Various studies report that these compounds can inhibit bacterial growth effectively, making them potential candidates for the development of new antibiotics .

Antidiabetic Potential

Recent research indicates that thieno[2,3-d]pyrimidines may possess antidiabetic properties. Some derivatives have shown the ability to modulate glucose metabolism and improve insulin sensitivity in preclinical models . This suggests a promising avenue for developing new treatments for diabetes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored as well. Certain derivatives have demonstrated efficacy in reducing inflammation markers in vitro, indicating their possible use in treating inflammatory diseases .

Activity Type Description References
AnticancerInhibits proliferation of cancer cell lines (e.g., MCF-7, A375)
AntimicrobialEffective against various bacterial strains
AntidiabeticModulates glucose metabolism; improves insulin sensitivity
Anti-inflammatoryReduces inflammation markers in vitro

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights critical differences in substituents, molecular formulas, and synthesis pathways among selected analogs:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps
Target Compound (852934-01-1) Cl (4), Ph (5), thiophen-2-yl (2) C₁₇H₁₂ClN₃S₂ 328.83 Derived from thieno[2,3-d]pyrimidine core via POCl₃-mediated chlorination
4-Chloro-2-methyl-5-(thiophen-2-yl)... (243669-62-7) Cl (4), Me (2), thiophen-2-yl (5) C₁₁H₇ClN₂S₂ 282.77 Methyl substitution at position 2; thiophene introduced at position 5 via cyclization
4-Chloro-5-(2-chlorophenyl)-2-isopropyl... (885524-65-2) Cl (4), 2-Cl-Ph (5), isopropyl (2) C₁₅H₁₂Cl₂N₂S 323.23 Dual chlorination (core and phenyl); isopropyl group added via alkylation
4-Chloro-5-(3,4-dimethylphenyl)... (CID 711217) Cl (4), 3,4-dimethylphenyl (5) C₁₄H₁₁ClN₂S 274.77 Dimethylphenyl substitution enhances lipophilicity

Physicochemical Properties

  • Reactivity : The chlorine at position 4 in the target compound enables nucleophilic substitution, contrasting with analogs like 2-methylthio derivatives (e.g., in ), where sulfur-based groups alter reactivity .
  • Thermal Stability: While the target compound lacks reported melting/boiling points, analogs such as 2-imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one () exhibit high melting points (270–272°C), suggesting rigid aromatic systems .
  • Lipophilicity : The phenyl group at position 5 in the target compound increases hydrophobicity compared to methyl- or chlorophenyl-substituted analogs (e.g., 885524-65-2) .

Biological Activity

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine family, which is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The structural characteristics of this compound contribute significantly to its biological activity.

  • IUPAC Name: this compound
  • CAS Number: 852934-01-1
  • Molecular Formula: C16H9ClN2S2
  • Molecular Weight: 328.84 g/mol
  • SMILES: ClC1=NC=NC2=C1C(=CS2)C1=CC=CS1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:

Anticancer Activity

Research has shown that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of Tumor Growth : Studies reveal that certain derivatives inhibit the growth of breast cancer cell lines (e.g., MCF-7) with IC50 values in the low nanomolar range (9.1 nM to 28.0 nM) .
CompoundCell LineIC50 (nM)
Compound AMCF-79.1
Compound BMCF-728.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thienopyrimidine derivatives have shown effectiveness against various bacterial strains and may serve as potential leads for new antibiotics .

The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Compounds have been identified as inhibitors of thymidylate synthase and other key enzymes involved in cell proliferation .
  • Interaction with Receptors : Some derivatives act as negative allosteric modulators of dopamine receptors and inhibit specific kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of thienopyrimidines and assessed their antiproliferative activities against human cancer cell lines. Notably, compounds showed promising results with significant inhibition rates .
  • Comparative Analysis : Research comparing different thienopyrimidine derivatives indicated that structural modifications could enhance their biological activities, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Q & A

Q. What synthetic methods are commonly used to introduce the 4-chloro substituent in thieno[2,3-d]pyrimidine derivatives?

The 4-chloro group is typically introduced via chlorination of the pyrimidine ring using reagents like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃). For example, 4-chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine can be synthesized by reacting the corresponding hydroxy or oxo precursor with POCl₃ under reflux conditions. This method ensures high regioselectivity for the 4-position .

Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally?

Key characterization techniques include:

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and aromaticity.
  • Mass spectrometry : Determines molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding in fused-ring systems) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives?

Standard assays include:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains.
  • Agar diffusion to assess zone-of-inhibition metrics.
  • Comparative analysis against reference drugs like ciprofloxacin or fluconazole to benchmark efficacy .

Advanced Research Questions

Q. How do molecular docking studies rationalize the binding affinity of thieno[2,3-d]pyrimidine derivatives to 5-HT₃ receptors?

Computational docking (e.g., using AutoDock Vina) aligns the compound within the 5-HT₃ receptor binding cavity, identifying key interactions like π-π stacking with aromatic residues (e.g., Tyr234) and hydrogen bonding with Ser247. Comparative analysis with antagonists like granisetron reveals overlapping binding modes, explaining competitive inhibition .

Q. What strategies optimize the selectivity of thieno[2,3-d]pyrimidine derivatives for specific biological targets?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances receptor affinity, while bulky groups (e.g., phenyl at position 5) reduce off-target interactions.
  • Diversity-oriented synthesis : Parallel synthesis (e.g., combinatorial libraries with four diversity points) explores structure-activity relationships (SAR) across targets like PARP-1 or kinases .

Q. How are multi-step synthetic pathways designed for functionalized thieno[2,3-d]pyrimidines?

A representative pathway involves:

  • Core formation : Cyclization of 2-aminothiophene-3-carboxylates with chloroacetonitrile.
  • Diversification : Nucleophilic substitution at position 4 (e.g., phenoxy groups) and amide coupling at position 2.
  • Purification : Automated flash chromatography or recrystallization ensures high purity (>95%) .

Q. What computational tools validate the anti-cancer potential of thieno[2,3-d]pyrimidine derivatives?

  • ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s rule of five).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., EGFR kinase) over 100-ns trajectories to confirm binding mode retention .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis of 4-chloro derivativesPOCl₃-mediated chlorination, reflux conditions
SAR analysisCombinatorial libraries, parallel synthesis with 4 diversity points
Receptor binding studiesAutoDock Vina, comparative docking with reference antagonists (e.g., granisetron)
Biological activityBroth microdilution (MIC), agar diffusion assays
Computational validationMD simulations (GROMACS), ADMET profiling (SwissADME)

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